molecular formula C20H24N4 B2607596 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171793-68-2

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2607596
CAS No.: 1171793-68-2
M. Wt: 320.44
InChI Key: XGRNMYZBIFHQFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Corrosion Inhibition

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives have been investigated for their corrosion inhibition properties. A study found that such derivatives effectively inhibit the corrosion of N80 steel in hydrochloric acid solutions. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were employed to evaluate the inhibition efficiency, which increased with the concentration of inhibitors. The derivatives acted as mixed-type inhibitors and showed high inhibition efficiency, with one derivative achieving up to 96.3% efficiency at specific concentrations and temperatures. Further analysis through Fourier transform infrared (FTIR) and UV-visible spectroscopy, along with scanning electron microscopy (SEM) and atomic force microscopy (AFM), confirmed the iron/inhibitor interactions. Quantum chemical calculations supported the experimental findings, providing insights into the molecular interactions contributing to the inhibition process (Yadav et al., 2016).

Anticancer Activity

Compounds with a structure similar to this compound have been synthesized and evaluated for their anticancer activity. One study synthesized a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, which were assessed for their in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinomas. Among the synthesized compounds, certain derivatives exhibited significant activity, with one showing the highest potency comparable to the standard anticancer drug doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting the potential of these derivatives as anticancer agents (Boddu et al., 2018).

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Preliminary in vitro studies revealed that many of these compounds exhibited moderate to significant antibacterial and antifungal activities. Some derivatives showed remarkable and broad-spectrum antimicrobial efficacy against tested strains, displaying activities comparable to standard drugs like chloramphenicol and fluconazole. Additionally, certain derivatives were found to be effective against the PC-3 cancer cell line, highlighting their potential in antimicrobial and anticancer therapies (Gan et al., 2010).

Properties

IUPAC Name

2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-16(17-7-3-2-4-8-17)24-13-11-23(12-14-24)15-20-21-18-9-5-6-10-19(18)22-20/h2-10,16H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNMYZBIFHQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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